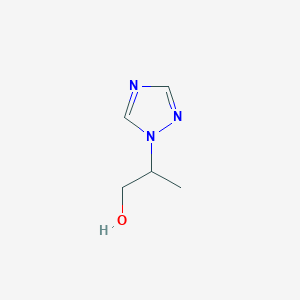
1-(3-Aminopropyl)-3-isopropylurea hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate and chloroacetic acid . Another method involves the radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride .
Molecular Structure Analysis
While specific structural data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride was not found, related compounds such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been studied .
Chemical Reactions Analysis
In the synthesis of related compounds, reactions were carried out in pure water or saline, and the yield and size of the resulting microgels were influenced by the NaCl concentration and the type of initiator used .
Physical And Chemical Properties Analysis
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a white, crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Biomedical Applications of Amino Acid-Derived Polymers
- Highly Branched Polymers for Biomedical Applications : Polymers derived from amino acids, including those with branched structures such as dendrimers, dendrigrafts, and hyperbranched polymers, have shown promise in biomedical applications. These include drug delivery systems, gene delivery vectors, and as materials for regenerative medicine due to their biocompatibility, biodegradability, and ability to be metabolized. Specifically, poly(amino acid)s based on L-lysine, L-glutamic acid, and L-aspartic acid are explored for their applications in delivering nucleic acids and drugs, highlighting the potential utility of similar amino acid-derived compounds in medicinal chemistry and biotechnology (Thompson & Scholz, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIYGVQPUBLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-3-isopropylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)

![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)



amine hydrochloride](/img/structure/B1440255.png)